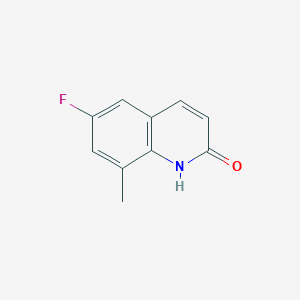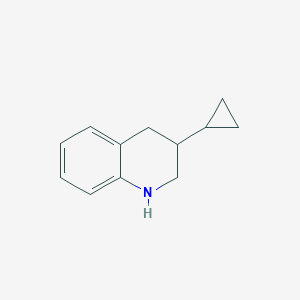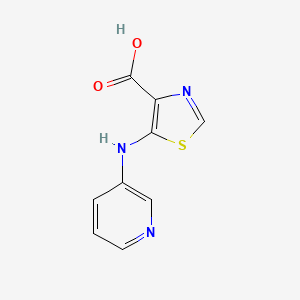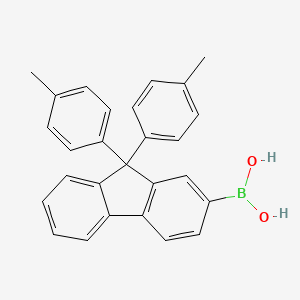
(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronsäure
Übersicht
Beschreibung
“(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid” is an organic compound and a boronic acid derivative. It consists of two p-tolyl groups attached to a fluorene skeleton, which is in turn connected to a boronic acid functional group. It is used as an intermediate in organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular formula of “(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid” is C27H23BO2, and its molecular weight is 390.29 . The compound is solid at 20 degrees Celsius .Physical And Chemical Properties Analysis
“(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid” is a white to almost white powder or crystal . Its melting point is 300 degrees Celsius, and its density is 1.2 .Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronsäure: wird bei der Synthese neuartiger fluoreszierender Farbstoffe für OLED-Anwendungen verwendet. Diese Farbstoffe weisen photolumineszierende und elektrolumineszierende Eigenschaften auf, die für den Einsatz in OLEDs geeignet sind, welche für Displays und Beleuchtung der nächsten Generation von entscheidender Bedeutung sind . Die Fähigkeit der Verbindung, als Donor-Einheit in D-A-D (Donor-Akzeptor-Donor)-fluoreszierenden Farbstoffen zu wirken, ermöglicht die Feinabstimmung der Emissionseigenschaften, was für die Entwicklung von Hochleistungs-OLEDs unerlässlich ist .
Lochtransportmaterialien (HTMs)
Im Bereich der OLEDs sind HTMs entscheidend für den effizienten Betrieb von Geräten. This compound-Derivate wurden als HTMs mit guter thermischer Stabilität und hohen Glasübergangstemperaturen synthetisiert. Diese Materialien verbessern die Strom-, Leistungs- und externen Quanteneffizienzen von OLED-Geräten und verbessern so deren Gesamtleistung .
Organische Solarzellen
Das Boronsäure-Derivat ist auch im Kontext organischer Solarzellen relevant. Es kann bei der Synthese von Verbindungen verwendet werden, die Teil der aktiven Schichten in Farbstoffsolarzellen (DSSCs) sind. Diese Solarzellen wandeln Sonnenenergie in elektrische Energie um, und die Effizienz dieser Umwandlung kann stark von den Eigenschaften der Materialien der aktiven Schicht beeinflusst werden .
Elektronische Schalter
Elektronische Schalter sind ein weiterer Bereich, in dem diese Verbindung Anwendung findet. Die molekulare Struktur von This compound ermöglicht ihre Einarbeitung in Materialien, die ihren Zustand als Reaktion auf elektrische Reize umschalten können. Dies ist besonders nützlich bei der Entwicklung von Speicherbausteinen und Transistoren .
Photolumineszierende Materialien
Die Rolle der Verbindung bei der Entwicklung photolumineszierender Materialien ist bemerkenswert. Diese Materialien werden in einer Vielzahl von Anwendungen eingesetzt, darunter Bioimaging, Sensoren und Sicherheitsdruck. Die Fähigkeit, die Lumineszenzeigenschaften dieser Materialien zu kontrollieren, ist entscheidend für ihre Wirksamkeit in solchen Anwendungen .
Elektrolumineszierende Materialien
Schließlich ist This compound ein wesentlicher Bestandteil der Herstellung von elektrolumineszierenden Materialien. Diese Materialien emittieren Licht als Reaktion auf einen elektrischen Strom und werden in Geräten wie Hintergrundbeleuchteten Displays, Indikatoren und Beleuchtung verwendet. Die Eigenschaften der Verbindung ermöglichen die Herstellung von Materialien mit bestimmten Emissionswellenlängen und -intensitäten .
Safety and Hazards
Eigenschaften
IUPAC Name |
[9,9-bis(4-methylphenyl)fluoren-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BO2/c1-18-7-11-20(12-8-18)27(21-13-9-19(2)10-14-21)25-6-4-3-5-23(25)24-16-15-22(28(29)30)17-26(24)27/h3-17,29-30H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGCGOMFCOSGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856815 | |
| Record name | [9,9-Bis(4-methylphenyl)-9H-fluoren-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1193104-83-4 | |
| Record name | [9,9-Bis(4-methylphenyl)-9H-fluoren-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,9-Di(p-tolyl)fluorene-2-boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1443993.png)

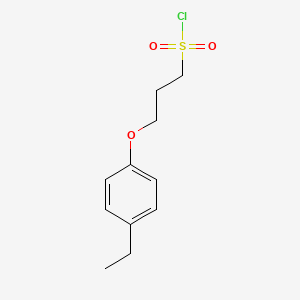
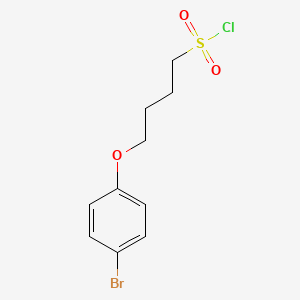
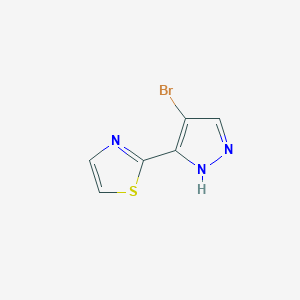
![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)
![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)

